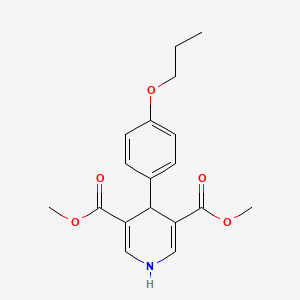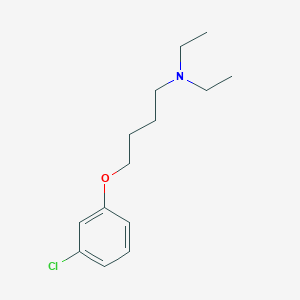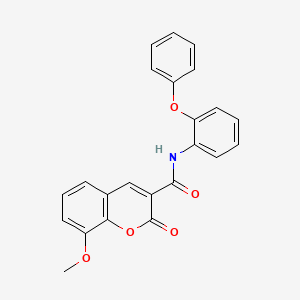![molecular formula C30H31N3O B4652784 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline](/img/structure/B4652784.png)
4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline
Descripción general
Descripción
4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline, also known as BMS-181176, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline involves its ability to bind to and inhibit the activity of a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition by 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline leads to DNA damage and cell death. This mechanism has been shown to be effective in inhibiting the growth of cancer cells and improving insulin sensitivity in cells.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes research, 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline improves insulin sensitivity and glucose uptake in cells, leading to better blood glucose control. Additionally, 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline has been shown to have neuroprotective effects in neurological disorders, including the prevention of neuronal death and the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has been optimized for high yields. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline. One area of focus is the development of more effective and targeted PARP inhibitors for cancer therapy. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline. Other potential applications for 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline include its use in the treatment of other diseases, such as cardiovascular disease and inflammatory disorders. Overall, 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline has shown promising potential for therapeutic applications, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been studied for its potential use in the treatment of diabetes, where it has been shown to improve insulin sensitivity and glucose uptake in cells. Additionally, 4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline has been investigated for its neuroprotective effects in neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O/c1-21-12-13-25(18-23(21)3)28-19-27(26-11-7-8-22(2)29(26)31-28)30(34)33-16-14-32(15-17-33)20-24-9-5-4-6-10-24/h4-13,18-19H,14-17,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXLYBPZAVNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4652704.png)
![6-bromo-2-(4-ethylphenyl)-4-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4652712.png)

![1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4652730.png)

acetyl]glycyl}amino)benzoate](/img/structure/B4652743.png)
![4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4652747.png)
![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4652754.png)

amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652772.png)
![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B4652774.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4652781.png)
![4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B4652794.png)
